

Application Notes and Protocols for Noribogaine Hydrochloride Synthesis and Purification

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Compound of Interest

Compound Name: Noribogaine hydrochloride

Cat. No.: B15584077

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of **noribogaine hydrochloride**, a critical metabolite of ibogaine with significant interest in addiction research. The following protocols are intended for research purposes only and should be performed by qualified personnel in a controlled laboratory setting.

Introduction

Noribogaine (12-hydroxyibogamine) is the primary psychoactive metabolite of ibogaine.^{[1][2][3]} It is formed in the body via O-demethylation of ibogaine, a reaction primarily catalyzed by the cytochrome P450 2D6 enzyme.^{[1][4]} Unlike ibogaine, which is a Schedule I controlled substance in the United States and possesses hallucinogenic properties, noribogaine is being investigated for its non-addictive analgesic properties and its potential in treating drug dependency.^{[3][5]} The synthesis of high-purity **noribogaine hydrochloride** is essential for preclinical and clinical research. A significant challenge in synthesizing noribogaine from ibogaine is the removal of the starting material, which is a controlled and hallucinogenic substance.^{[1][3][5]}

Synthesis of Noribogaine Free Base via Demethylation of Ibogaine

The most established method for preparing noribogaine is the O-demethylation of ibogaine.^[1] This process involves the removal of the C12-methoxy group from ibogaine to yield the corresponding phenol, noribogaine.

Reaction Scheme:

Ibogaine → Noribogaine

Key Reagents and Solvents:

- Ibogaine
- Boron tribromide (BBr_3)
- Dry 1,2-dichloroethane or methylene chloride
- Ethanethiol (optional, as a scavenger)
- Methanol
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Experimental Protocol:

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve ibogaine in dry 1,2-dichloroethane.
- Cool the solution in an ice bath.
- Slowly add a solution of boron tribromide (BBr_3) in 1,2-dichloroethane dropwise to the cooled ibogaine solution.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[\[1\]](#)
- Upon completion, carefully quench the reaction by slowly adding methanol to the mixture. This will dissolve the solids and terminate the reaction.[\[1\]](#)
- Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude noribogaine free base.

Purification of Noribogaine Free Base

Purification is a critical step to remove unreacted ibogaine and other impurities.[\[1\]](#) High purity is necessary for accurate pharmacological studies and to meet regulatory standards.[\[1\]](#)[\[6\]](#)

1. Silica Gel Column Chromatography

- Stationary Phase: Silica gel
- Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 50% ethyl acetate in hexane) with a small amount of ammonium hydroxide (e.g., 1%) to prevent tailing of the amine.[\[1\]](#)

Experimental Protocol:

- Prepare a silica gel column with the chosen mobile phase.
- Dissolve the crude noribogaine free base in a minimal amount of the mobile phase or a suitable solvent.
- Load the dissolved sample onto the column.
- Elute the column with the mobile phase, collecting fractions.
- Monitor the fractions by TLC to identify those containing pure noribogaine.

- Combine the pure fractions and concentrate under reduced pressure to obtain purified noribogaine free base.

2. Solid-Support Purification

This method is highly effective for reducing ibogaine contamination to very low levels.[1][6] It involves covalently attaching noribogaine to a solid support, washing away impurities (including ibogaine), and then cleaving the purified noribogaine from the support.[6]

Conversion to Noribogaine Hydrochloride Salt

The hydrochloride salt of noribogaine offers improved stability, solubility, and handling properties compared to the free base, making it suitable for pharmacological studies.[1]

Key Reagents and Solvents:

- Purified noribogaine free base
- Dry diethyl ether
- Anhydrous hydrogen chloride (HCl) solution in diethyl ether

Experimental Protocol:

- Dissolve the purified noribogaine free base in dry diethyl ether.
- Slowly add an anhydrous solution of HCl in diethyl ether (e.g., 3 M) to the noribogaine solution.
- A white solid, **noribogaine hydrochloride**, will precipitate out of the solution.[1]
- Filter the precipitate and wash it with dry diethyl ether.
- Dry the resulting white solid under vacuum to yield pure **noribogaine hydrochloride**. [1]

Quantitative Data Summary

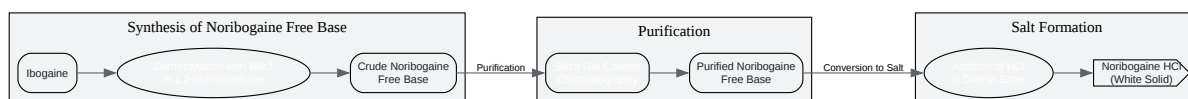
Parameter	Value/Condition	Source
Synthesis		
Starting Material	Ibogaine	[1]
Key Reagent	Boron tribromide (BBr ₃)	[1]
Solvent	1,2-Dichloroethane or methylene chloride	[1]
Reaction Temperature	Room temperature to ~55°C	[1]
Reaction Time	1 - 2 hours	[1]
Demethylation Yield	~89% (free base)	[1]
Purification		
Method 1	Silica gel column chromatography	[1]
Method 2	Solid-support purification	[1][6]
Salt Formation		
Reagent	Anhydrous HCl in diethyl ether	[1]
Final Product		
Molecular Formula	C ₁₉ H ₂₄ N ₂ O · HCl	[1][7]
Molecular Weight	332.87 g/mol	[1]
Purity (HPLC)	>95%	[1][7]

Analytical and Quality Control

The purity and identity of the synthesized **noribogaine hydrochloride** should be confirmed using various analytical techniques.

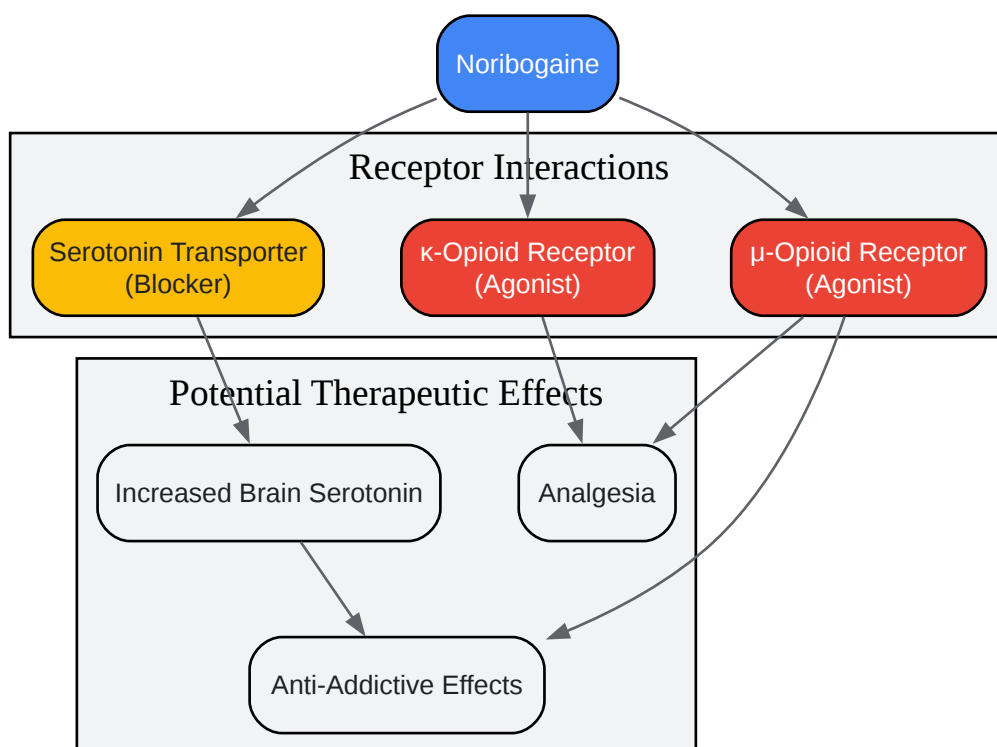
Analytical Method	Purpose	Typical Results	Source
HPLC-MS	Purity assessment and identification	Retention time = 6.8 min (C18 column, acetonitrile/water 65:35)	[8]
^1H NMR	Structural confirmation	Characteristic signals for noribogaine structure	[8]
GC-MS	Detection and quantification in biological samples	Confirms molecular weight and fragmentation pattern	[1][7]
XRD	Confirms crystalline structure	Specific diffraction pattern for the hydrochloride salt	[8]

Visualizations



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Caption: Workflow for the synthesis and purification of **noribogaine hydrochloride**.



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